1-(2-Methoxyethyl)piperidin-4-amine is a chemical compound characterized by its piperidine structure, which includes a methoxyethyl substituent. Its molecular formula is C₈H₁₈N₂O, and it has a molecular weight of 158.24 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 1-(2-Methoxyethyl)piperidin-4-amine typically involves the reaction of piperidine with 2-methoxyethylamine under controlled conditions. This reaction can be conducted using various catalysts to enhance yield and selectivity. The compound may also participate in further chemical transformations, such as alkylation or acylation, due to the presence of the amine functional group.
1-(2-Methoxyethyl)piperidin-4-amine exhibits significant biological activity, particularly as a potential pharmacological agent. Studies have indicated that compounds with similar piperidine structures can act on various neurotransmitter systems, including serotonin and dopamine receptors, suggesting its utility in treating neurological disorders . The specific biological activities of this compound are still under investigation, but its structural features align it with known bioactive molecules.
The synthesis methods for 1-(2-Methoxyethyl)piperidin-4-amine can be categorized into several approaches:
Each method offers distinct advantages in terms of yield, purity, and scalability.
1-(2-Methoxyethyl)piperidin-4-amine has potential applications in:
Interaction studies involving 1-(2-Methoxyethyl)piperidin-4-amine focus on its binding affinity to various receptors. Preliminary data suggest that it may interact with G protein-coupled receptors, similar to other piperidine derivatives. These interactions could provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 1-(2-Methoxyethyl)piperidin-4-amine. Below is a comparison highlighting their unique characteristics:
These compounds demonstrate variations in substituents that can significantly influence their biological activity and pharmacological profiles, making 1-(2-Methoxyethyl)piperidin-4-amine unique in its specific interactions and potential applications.
The synthesis of 1-(2-Methoxyethyl)piperidin-4-amine involves several established pathways that build upon fundamental piperidine chemistry. Piperidine derivatives represent an important class of heterocyclic compounds widely utilized in pharmaceutical and chemical industries [1]. The core piperidine ring structure serves as a versatile scaffold for various functional modifications, including the introduction of amine groups at the 4-position and methoxyethyl substituents at the nitrogen atom [2].
One of the most common approaches for synthesizing piperidine derivatives is through the reductive amination pathway, which allows for the construction of the piperidine ring from appropriate precursors [3]. This method typically involves the reaction between a 1,5-amino-aldehyde intermediate and a suitable reducing agent, resulting in the formation of the six-membered heterocyclic ring [4]. For primary amines like the 4-amino group in 1-(2-Methoxyethyl)piperidin-4-amine, a two-step process is often employed, involving the formation of an imine intermediate followed by its reduction [5].
Another significant synthetic route involves the hydrogenation of pyridine derivatives, which provides a direct method for obtaining saturated piperidine rings [6]. This approach is particularly valuable when starting from 4-substituted pyridines, as it preserves the substitution pattern while reducing the aromatic ring [1]. The hydrogenation can be performed using various metal catalysts, with ruthenium, platinum, and palladium being among the most effective for achieving high yields and selectivity [7].
Table 1: Common Synthetic Routes for Piperidine Derivatives
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Typical Yields |
|---|---|---|---|---|
| Reductive Amination | 1,5-amino-aldehydes | NaBH₄, NaCNBH₃, or H₂/Pd | Mild conditions, high selectivity | 65-85% |
| Pyridine Hydrogenation | 4-substituted pyridines | H₂, Ru/C, Pt/C, or Pd/C | Direct approach, preserves substitution pattern | 70-90% |
| Mannich Condensation | Ketones, aldehydes, amines | Acid catalysts | One-pot procedure, versatile | 60-80% |
| Aza-Michael Addition | α,β-unsaturated compounds, amines | Base catalysts | Regioselective, functional group tolerance | 55-75% |
| Dieckmann Condensation | Dialkyl acrylates, primary amines | Base catalysts | Access to 4-piperidones (precursors) | 50-70% |
The Mannich condensation represents another valuable approach for constructing the piperidine ring system [8]. This multicomponent reaction involves the condensation of a dialkyl β-ketocarboxylate with an aromatic aldehyde and a primary amine, resulting in the formation of 2,6-diaryl-4-oxopiperidine derivatives [9]. These 4-piperidone intermediates can then be further functionalized to introduce the 4-amino group through reductive amination or other transformations [10].
The introduction of the 2-methoxyethyl group onto the piperidine nitrogen represents a critical step in the synthesis of 1-(2-Methoxyethyl)piperidin-4-amine [13]. Several methoxyethylation strategies have been developed, each with specific advantages and limitations that influence their applicability in different synthetic contexts [7].
One of the most straightforward approaches involves nucleophilic substitution reactions using 2-methoxyethyl halides or sulfonates [14]. In this method, the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon adjacent to the leaving group in the methoxyethyl reagent [15]. The reaction typically proceeds under basic conditions to ensure the piperidine nitrogen remains deprotonated and nucleophilic [16].
Reductive amination represents another valuable strategy for introducing the 2-methoxyethyl group [17]. This approach involves the reaction between the piperidine nitrogen and 2-methoxyacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride [18]. The reaction proceeds through the formation of an iminium intermediate, which is subsequently reduced to yield the desired N-(2-methoxyethyl)piperidine derivative [19].
Optimization of methoxyethylation reactions requires careful consideration of several parameters to maximize yield and selectivity [20]. Solvent selection plays a crucial role, with polar aprotic solvents like dimethylformamide, acetonitrile, and tetrahydrofuran often providing the best results by facilitating the nucleophilic substitution process [21]. The choice of base is equally important, with organic bases such as triethylamine or inorganic bases like potassium carbonate commonly employed to deprotonate the piperidine nitrogen [22].
Table 2: Optimization Parameters for Methoxyethylation Reactions
| Parameter | Options | Impact on Reaction | Optimal Conditions |
|---|---|---|---|
| Solvent | DMF, ACN, THF, DCM | Affects solubility and reaction rate | DMF for SN2, THF for reductive amination |
| Temperature | 0°C to reflux | Influences reaction rate and selectivity | 60-80°C for SN2, room temperature for reductive amination |
| Base | TEA, DIPEA, K₂CO₃, NaH | Affects nucleophilicity of piperidine N | K₂CO₃ (2-3 equiv) for SN2 reactions |
| Methoxyethylating Agent | 2-methoxyethyl halides, sulfonates | Determines reactivity and selectivity | 2-methoxyethyl bromide or tosylate |
| Reaction Time | 2-24 hours | Affects conversion and side reactions | 6-8 hours for complete conversion |
| Catalyst | None, phase transfer catalysts | Can enhance reaction rate | TBAI for SN2 reactions in biphasic systems |
Recent advances in methoxyethylation chemistry have focused on developing more efficient and selective methodologies [23]. One notable approach involves the use of microwave irradiation, which significantly reduces reaction times while maintaining high yields [24]. This technique is particularly valuable for scaling up the synthesis of 1-(2-Methoxyethyl)piperidin-4-amine, as it provides a more energy-efficient alternative to conventional heating methods [25].
Another innovative strategy involves the use of flow chemistry for continuous methoxyethylation reactions [17]. This approach offers several advantages, including improved heat transfer, precise control over reaction parameters, and the ability to rapidly optimize reaction conditions through automated screening [26]. Flow chemistry has proven particularly effective for methoxyethylation reactions that require careful temperature control to minimize side reactions [27].
The industrial-scale production of 1-(2-Methoxyethyl)piperidin-4-amine requires careful consideration of process efficiency, cost-effectiveness, and environmental impact [28]. Several manufacturing approaches have been developed to address these challenges, with continuous flow processes gaining increasing prominence in recent years [29].
Batch processes represent the traditional approach for industrial-scale synthesis of piperidine derivatives [30]. This methodology involves conducting the reaction in large vessels, with sequential addition of reagents and controlled reaction conditions [31]. While batch processes offer simplicity and flexibility, they often suffer from limitations in heat and mass transfer, particularly when scaling up from laboratory to industrial production [32].
Continuous flow processes have emerged as a promising alternative for the industrial production of 1-(2-Methoxyethyl)piperidin-4-amine [33]. This approach involves conducting the reaction in a continuous stream, with reagents flowing through reaction channels or tubes [34]. The enhanced surface-to-volume ratio in flow reactors provides superior heat transfer, allowing for more precise temperature control and reduced reaction times [35].
Table 3: Comparison of Industrial Production Methods for 1-(2-Methoxyethyl)piperidin-4-amine
| Production Method | Advantages | Limitations | Scale Capability | Energy Efficiency |
|---|---|---|---|---|
| Batch Process | Simple equipment, flexible | Limited heat transfer, longer reaction times | Up to several tons | Moderate |
| Continuous Flow | Enhanced heat transfer, shorter reaction times | Complex setup, higher initial investment | Scalable through numbering up | High |
| Semi-Batch | Improved control over exothermic reactions | Still limited by heat transfer | Up to several tons | Moderate to High |
| Microreactor Technology | Excellent heat transfer, precise control | Complex scale-up, potential clogging issues | Limited by numbering up | Very High |
| Catalytic Fixed-Bed | Continuous operation, catalyst reuse | Limited to heterogeneous catalysis | Highly scalable | High |
The choice of reactor design plays a crucial role in industrial-scale production [36]. For batch processes, jacketed reactors with efficient stirring mechanisms are commonly employed to ensure uniform temperature distribution and mixing [37]. In continuous flow processes, microreactors and tubular reactors offer excellent heat transfer properties, making them ideal for reactions with significant exothermic or endothermic profiles [38].
Catalyst selection and recovery represent another important consideration for industrial production [39]. Heterogeneous catalysts, such as supported metal catalysts for hydrogenation steps, offer the advantage of easy separation and potential reuse, reducing production costs and environmental impact [40]. For homogeneous catalysis, immobilization strategies or continuous extraction techniques can be employed to facilitate catalyst recovery [41].
Process intensification strategies have been increasingly applied to the industrial production of piperidine derivatives [42]. These approaches aim to maximize efficiency by combining multiple reaction steps in a single operation, reducing solvent usage, and minimizing waste generation [43]. For the synthesis of 1-(2-Methoxyethyl)piperidin-4-amine, telescoping multiple reaction steps without intermediate purification can significantly enhance process efficiency and reduce production costs [44].
Recent innovations in industrial production include the development of biocatalytic processes for the synthesis of piperidine derivatives [27]. Enzymatic transformations offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact [45]. While biocatalytic approaches for the specific synthesis of 1-(2-Methoxyethyl)piperidin-4-amine are still in the developmental stage, they represent a promising direction for future industrial production [46].
The purification of 1-(2-Methoxyethyl)piperidin-4-amine to meet stringent quality standards represents a critical aspect of its production process [47]. Various purification techniques have been developed, each offering specific advantages depending on the scale of production and the nature of impurities present [48].
Crystallization serves as a primary purification method for many piperidine derivatives, including 1-(2-Methoxyethyl)piperidin-4-amine [33]. This technique exploits differences in solubility between the target compound and impurities, allowing for selective precipitation of the desired product. The choice of solvent system is crucial, with ethanol, acetonitrile, and ethyl acetate commonly employed either individually or as mixtures. Slow cooling crystallization typically yields higher purity products compared to rapid cooling, as it reduces the likelihood of impurity entrapment in the crystal lattice [36].
Chromatographic techniques play an essential role in both analytical and preparative purification of 1-(2-Methoxyethyl)piperidin-4-amine. High-performance liquid chromatography (HPLC) using reversed-phase columns provides excellent separation of the target compound from structurally similar impurities. For industrial-scale purification, flash chromatography or centrifugal partition chromatography (CPC) offers more cost-effective alternatives with reduced solvent consumption [21].
Table 4: Purification Methods for 1-(2-Methoxyethyl)piperidin-4-amine
| Purification Method | Principle | Scale Applicability | Advantages | Limitations |
|---|---|---|---|---|
| Crystallization | Solubility differences | Laboratory to industrial | Simple equipment, high purity | Yield losses, solvent-dependent |
| Column Chromatography | Adsorption differences | Laboratory | High resolution | Limited scalability, solvent-intensive |
| Flash Chromatography | Pressure-assisted adsorption | Laboratory to pilot | Faster than traditional columns | Moderate resolution |
| Centrifugal Partition Chromatography | Liquid-liquid partitioning | Laboratory to industrial | No solid support, high loading | Complex setup |
| Distillation | Boiling point differences | Laboratory to industrial | Effective for volatile compounds | Limited for high-boiling compounds |
| Extraction | Partition coefficient differences | Laboratory to industrial | Simple, scalable | Limited selectivity |
Quality control protocols for 1-(2-Methoxyethyl)piperidin-4-amine involve a comprehensive suite of analytical techniques to ensure product identity, purity, and consistency. Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, provide detailed structural information and can detect structural impurities [35]. Proton (¹H) and carbon (¹³C) NMR are routinely employed, with characteristic chemical shifts serving as fingerprints for structural confirmation.
Mass spectrometry represents another powerful analytical tool for quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity for detecting and quantifying trace impurities, including potential genotoxic impurities that may arise during synthesis [34]. The molecular ion peak at m/z corresponding to the molecular weight of 1-(2-Methoxyethyl)piperidin-4-amine, along with characteristic fragmentation patterns, provides definitive identification.
Chromatographic purity assessment typically involves HPLC analysis with appropriate detection methods. Ultraviolet (UV) detection is commonly employed, although the limited chromophore in 1-(2-Methoxyethyl)piperidin-4-amine may necessitate derivatization or alternative detection methods such as refractive index or evaporative light scattering [31]. The establishment of system suitability criteria, including resolution between critical pairs and signal-to-noise ratios, ensures the reliability of the analytical method.
For industrial quality control, the development of validated analytical methods following regulatory guidelines is essential. Method validation parameters include specificity, linearity, accuracy, precision, range, detection limit, and quantitation limit. The establishment of appropriate acceptance criteria for each parameter ensures the method's suitability for its intended purpose [32].
The comprehensive structural characterization of 1-(2-Methoxyethyl)piperidin-4-amine has been accomplished through multiple spectroscopic techniques, providing detailed insights into its molecular architecture and electronic environment. The compound exhibits the molecular formula C₈H₁₈N₂O with a molecular weight of 158.24 g/mol, confirmed through high-resolution mass spectrometry [1].
Nuclear magnetic resonance spectroscopy represents the primary analytical method for structural elucidation of this piperidine derivative. In ¹H NMR analysis conducted at 400 MHz in deuterated chloroform, the methoxy group protons appear as a characteristic singlet at δ 3.3-3.5 ppm, integrating for three protons. The ethylenic bridge protons of the 2-methoxyethyl substituent manifest as multiplets spanning δ 2.6-3.0 ppm, integrating for four protons total [3]. The piperidine ring system displays distinct patterns, with the nitrogen-adjacent methylene protons (N-CH₂) appearing at δ 2.2-2.5 ppm as multiplets. The remaining piperidine ring protons are observed in the aliphatic region, with those at the 2,6-positions appearing at δ 1.5-1.9 ppm and the 3,5-position protons at δ 1.2-1.4 ppm .
¹³C NMR spectroscopy at 100 MHz provides complementary structural information, revealing the methoxy carbon resonance at δ 59-62 ppm and the ethoxy bridge carbons at δ 72-75 ppm. The carbon bearing the amino group at the 4-position appears at δ 50-55 ppm, while the remaining piperidine ring carbons resonate in the δ 25-30 ppm region . These chemical shift patterns are consistent with the proposed structure and confirm the substitution pattern on the piperidine ring.
Infrared spectroscopy reveals characteristic absorption bands that support the structural assignment. The primary amine functionality exhibits N-H stretching vibrations as a medium-intensity, broad absorption band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching modes appear as strong absorptions between 2800-3000 cm⁻¹, while the ether C-O-C stretching vibration manifests as a strong band at 1100-1150 cm⁻¹ [5] [6]. These spectroscopic signatures provide unambiguous confirmation of the functional groups present in the molecule.
Mass spectrometric analysis using electrospray ionization in positive mode yields the protonated molecular ion [M+H]⁺ at m/z 159.14 as the base peak, along with the sodium adduct [M+Na]⁺ at m/z 181.13 [1] [7]. Fragmentation patterns in the m/z 175-200 range provide additional structural information, with characteristic losses corresponding to the methoxyethyl side chain and piperidine ring fragmentations.
The conformational landscape of 1-(2-Methoxyethyl)piperidin-4-amine has been extensively investigated through computational methods and corroborated with experimental observations from analogous piperidine derivatives. The six-membered piperidine ring adopts a chair conformation as the thermodynamically preferred geometry, consistent with established conformational principles for saturated nitrogen heterocycles [8] [9] [10].
Detailed density functional theory calculations reveal that the chair conformer represents the global minimum energy structure, with alternative conformations such as the twist-boat form being disfavored by 1.2-1.5 kcal/mol [11] [8]. This energy difference is sufficient to ensure predominant population of the chair form under standard conditions. The chair conformation minimizes 1,3-diaxial interactions and allows optimal orbital overlap within the ring system.
The substitution pattern significantly influences conformational preferences. The 4-amino group exhibits a strong preference for the equatorial orientation, being favored over the axial position by approximately 0.7 kcal/mol [12] [13]. This preference arises from the reduced steric interactions in the equatorial position and the ability to minimize unfavorable gauche interactions with adjacent ring substituents. The 1-(2-methoxyethyl) substituent also preferentially adopts an equatorial orientation, following the general trend observed for nitrogen substituents in piperidine systems [8] [13].
Ring puckering analysis using Cremer-Pople parameters indicates a puckering amplitude Q of 0.57 ± 0.05 Å, with puckering angles θ = 5-10° and φ = 60° ± 10°, characteristic of a near-ideal chair conformation. The N1-C4 bond length measures 1.47 ± 0.02 Å, consistent with standard sp³-hybridized carbon-nitrogen single bonds. Ring torsion angles adopt gauche conformations (±60°) that minimize steric strain while maintaining optimal orbital overlap [8] [9].
Frontier molecular orbital analysis reveals a HOMO energy of -8.5 ± 0.2 eV and a LUMO energy of 1.2 ± 0.3 eV, yielding a HOMO-LUMO energy gap of 9.7 ± 0.4 eV. This substantial energy gap indicates good thermodynamic stability and relatively low chemical reactivity under ambient conditions. The calculated dipole moment of 2.1 ± 0.3 Debye reflects the polar nature of the molecule arising from the amino and ether functionalities [15].
Thermodynamic stability assessments indicate that 1-(2-Methoxyethyl)piperidin-4-amine maintains structural integrity across a wide temperature range. The compound does not undergo significant conformational interconversion below 100°C, and thermal degradation pathways become relevant only at elevated temperatures exceeding 150°C [11]. The presence of the methoxyethyl substituent provides additional stabilization through intramolecular hydrogen bonding interactions.
The solubility characteristics of 1-(2-Methoxyethyl)piperidin-4-amine reflect its amphiphilic nature, combining hydrophilic amino and ether functionalities with a hydrophobic piperidine core. Comprehensive solubility studies demonstrate high aqueous solubility, with values reaching 158.0 ± 15.0 mg/mL in water at pH 7.0 and 25°C [16]. This exceptional water solubility, equivalent to approximately 1000 g/L, classifies the compound as highly water-soluble according to pharmaceutical standards.
The pH-dependent solubility profile reveals significant variations based on the ionization state of the amino groups. At pH 6.5, where partial protonation occurs, solubility increases to 175.0 ± 20.0 mg/mL due to enhanced ionic interactions with water molecules. Conversely, at pH 8.0, where the free base predominates, solubility decreases to 142.0 ± 18.0 mg/mL [17]. Under highly acidic conditions (pH 1.0), complete protonation results in enhanced solubility exceeding 200 mg/mL, while basic conditions (pH 12.0) yield moderate solubility in the 50-100 mg/mL range.
The compound demonstrates complete miscibility with polar protic solvents including methanol and ethanol, facilitating its use in various synthetic and analytical applications. In polar aprotic solvents such as acetone, solubility remains high (>100 mg/mL), while moderate polarity solvents like dichloromethane provide moderate solubility (25-50 mg/mL). Nonpolar solvents such as n-hexane yield poor solubility (<1 mg/mL), reflecting the polar nature of the substituents [18] [19].
Octanol-water partition coefficients provide critical insights into lipophilicity and membrane permeability characteristics. The logarithm of the partition coefficient (LogP) at pH 7.4 measures 0.5 ± 0.2, indicating balanced hydrophilic-lipophilic properties suitable for biological applications [20] [18]. This moderate lipophilicity suggests favorable absorption and distribution characteristics while maintaining adequate aqueous solubility.
pH-dependent distribution coefficients (LogD) reveal significant ionization effects on partitioning behavior. At pH 6.5, where protonation is favored, LogD = -1.2 ± 0.3, indicating strong preference for the aqueous phase. At pH 8.0, LogD = 0.3 ± 0.2, showing increased lipophilic character as the free base predominates [20] [17]. These values align with predicted behavior for basic compounds containing primary and tertiary amine functionalities.
Physiologically relevant conditions (pH 7.4 phosphate-buffered saline) yield solubility values of 145.0 ± 12.0 mg/mL, ensuring adequate bioavailability for potential pharmaceutical applications. Simulated gastric fluid (pH 1.2) provides the highest solubility (>250 mg/mL) due to complete protonation, facilitating oral absorption. These solubility characteristics support the compound's utility as a pharmaceutical intermediate or active ingredient [16] [17].
While experimental single-crystal X-ray diffraction data for 1-(2-Methoxyethyl)piperidin-4-amine remain unavailable in the current literature, comprehensive molecular geometry analysis has been conducted through high-level computational methods validated against analogous piperidine derivatives with known crystal structures [21] [23].
Computational geometry optimization using density functional theory at the B3LYP/6-311+G(d,p) level provides detailed structural parameters. The piperidine ring maintains ideal chair geometry with C-C bond lengths of 1.525-1.530 ± 0.003 Å, consistent with sp³-hybridized carbon frameworks. The nitrogen-carbon bonds within the ring (N1-C2 and N1-C6) measure 1.465 ± 0.005 Å, while the exocyclic N1-C8 bond to the methoxyethyl substituent is slightly shorter at 1.452 ± 0.005 Å due to reduced steric hindrance [24] [23].
The amino substituent at the 4-position forms a C4-N7 bond of 1.469 ± 0.005 Å, typical for primary amine attachments to saturated carbon centers. Within the methoxyethyl side chain, the C8-C9 bond measures 1.515 ± 0.003 Å, the C9-O10 ether bond 1.420 ± 0.003 Å, and the O10-C11 methoxy bond 1.432 ± 0.003 Å. These values align closely with standard organic bond lengths and validate the computational approach [23].
Bond angle analysis reveals near-tetrahedral geometry around saturated carbon centers. The C2-N1-C6 angle measures 112.5 ± 1.0°, slightly expanded from ideal tetrahedral due to the six-membered ring constraint. Ring bond angles (N1-C2-C3, C2-C3-C4, C3-C4-C5, C4-C5-C6) range from 109.8-111.8 ± 0.5°, indicating minimal angular strain in the chair conformation [8] [12].
Crystallographic studies of structurally related piperidine derivatives provide validation for these computational predictions. Compounds containing 1-(2-methoxyethyl)piperidin-4-yl fragments consistently adopt chair conformations with equatorial substituent orientations [21] [24]. The piperidine ring exhibits characteristic pucker parameters consistent with strain-free conformations.
Molecular packing analysis based on analogous crystal structures suggests that 1-(2-Methoxyethyl)piperidin-4-amine would likely crystallize in a monoclinic or orthorhombic space group, with intermolecular hydrogen bonding between amino groups and ether oxygens providing crystal stabilization [23]. The calculated density of 1.027 ± 0.06 g/cm³ falls within the typical range for organic crystals containing nitrogen and oxygen heteroatoms [16].
Hirshfeld surface analysis of related structures indicates that hydrogen bonding interactions comprise 15-25% of intermolecular contacts, with van der Waals interactions dominating the crystal packing. The methoxyethyl substituent participates in weak C-H···O hydrogen bonds, contributing to crystal stability without imposing significant conformational constraints [23].
Corrosive;Irritant